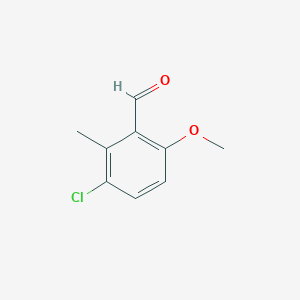

3-Chloro-6-methoxy-2-methylbenzaldehyde

Description

Contextualizing Substituted Benzaldehydes in Contemporary Organic Chemistry

Substituted benzaldehydes are a class of organic compounds derived from benzaldehyde (B42025) by attaching various functional groups to the benzene (B151609) ring. These compounds are fundamental building blocks in modern organic chemistry due to the high reactivity of the aldehyde group, which readily participates in a wide range of chemical reactions. learncbse.inwiserpub.com Their versatility makes them crucial starting materials and intermediates in the synthesis of a vast array of more complex molecules. wisdomlib.org

In synthetic processes, substituted benzaldehydes are employed in reactions such as the formation of Schiff bases through condensation with primary amines, and the synthesis of various heterocyclic compounds like pyrazole (B372694) derivatives. wisdomlib.org The nature and position of the substituents on the aromatic ring significantly influence the compound's reactivity and properties. Electron-withdrawing groups, for instance, can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, while electron-donating groups can have the opposite effect. learncbse.in This ability to modulate electronic properties and provide steric influence makes substituted benzaldehydes invaluable tools for chemists in designing targeted molecules for applications ranging from medicinal chemistry and agrochemicals to materials science. rug.nlresearchgate.net

Research Significance of 3-Chloro-6-methoxy-2-methylbenzaldehyde in Synthetic and Medicinal Chemistry

This compound is a polysubstituted benzaldehyde whose specific arrangement of functional groups—a chloro atom, a methoxy (B1213986) group, and a methyl group—makes it a compound of interest in synthetic and medicinal chemistry. Each substituent provides a potential site for further chemical modification, offering a scaffold for building molecular complexity. The chlorine atom can be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions. The methoxy group can potentially be cleaved to reveal a reactive phenol, and the methyl and aldehyde groups can undergo various transformations common to these functionalities.

This compound serves as a valuable intermediate in multi-step syntheses. Its structural motifs are found in more complex molecules investigated for potential biological activity. For example, quinoline (B57606) derivatives, which are important in antitubercular drug discovery, sometimes feature similar substitution patterns on their aromatic rings, highlighting the utility of precursors like this compound in constructing such frameworks. google.com The precise combination of electronic and steric properties conferred by its substituents makes it a specialized building block for creating targeted, high-value chemical entities.

Scope and Academic Relevance of Investigations on this compound

The academic and industrial interest in this compound is primarily centered on its role as a synthetic intermediate. Detailed synthetic procedures for its preparation have been documented, indicating its utility and the need for reliable access to the compound for further research. prepchem.com Its availability from chemical suppliers further confirms its use in the broader scientific community.

Investigations involving this compound are typically part of a larger synthetic strategy. Research findings often focus on the methodology of its synthesis, including reaction conditions, catalysts, and purification techniques to isolate it from isomeric byproducts. prepchem.com While it may not frequently be the final target molecule in research studies, its presence in synthetic pathways is crucial for accessing more complex structures that are the ultimate subject of investigation in fields like medicinal chemistry and materials science. The documentation of its synthesis and properties provides a foundation for its application in the development of novel compounds.

Detailed Research Findings

A documented method for the synthesis of this compound involves the formylation of a substituted anisole. prepchem.com The procedure starts with 4-Chloro-3-methylanisole, which is subjected to an electrophilic aromatic substitution reaction. prepchem.com

The synthesis is performed by dissolving 4-Chloro-3-methylanisole in methylene (B1212753) chloride and cooling the solution. prepchem.com Titanium tetrachloride, a Lewis acid catalyst, is added, followed by 1,1-dichloromethyl methyl ether, which serves as the formyl group source. prepchem.com The reaction proceeds at room temperature, after which it is quenched with ice water. prepchem.com

A significant challenge in this synthesis is the formation of an isomeric byproduct, 5-chloro-2-methoxy-4-methylbenzaldehyde (B3043253), which is produced in a greater quantity than the desired this compound. prepchem.com Consequently, a crucial step in the process is the separation of these two isomers. This is achieved through column chromatography on silica (B1680970) gel, a standard technique for purifying compounds with different polarities. prepchem.com The process is monitored by thin-layer chromatography (TLC) to identify and isolate the fractions containing the target compound, which is ultimately obtained as a solid with a melting point of 95-97°C. prepchem.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| Melting Point | 95-97 °C prepchem.com |

| Appearance | Solid |

Table 2: Reagents for the Synthesis of this compound

| Role | Compound Name |

| Starting Material | 4-Chloro-3-methylanisole prepchem.com |

| Solvent | Methylene chloride prepchem.com |

| Lewis Acid Catalyst | Titanium tetrachloride prepchem.com |

| Formylating Agent | 1,1-Dichloromethyl methyl ether prepchem.com |

| Stationary Phase | Silica gel prepchem.com |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-methoxy-2-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-7(5-11)9(12-2)4-3-8(6)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDHZKRBTPCCBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 6 Methoxy 2 Methylbenzaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group is the primary site of chemical reactivity in 3-Chloro-6-methoxy-2-methylbenzaldehyde, participating in a variety of addition and redox reactions.

Formation of Schiff Bases and Imine Chemistry

A key reaction of aldehydes and ketones is the formation of Schiff bases, also known as imines, through condensation with primary amines. learncbse.inbyjus.com These compounds, characterized by a carbon-nitrogen double bond, are synthesized when the aldehyde reacts with a primary aliphatic or aromatic amine. learncbse.inbyjus.com This reaction is of significant interest as Schiff bases are important intermediates in organic synthesis and have applications in various fields, including catalysis and material science. nih.govresearchgate.net The general structure of a Schiff base is R₁R₂C=NR₃, where R₃ is an aryl or alkyl group, but not hydrogen. byjus.com

Nucleophilic Addition Reactions with Diverse Reagents

The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to attack by nucleophiles. This leads to a variety of nucleophilic addition reactions. The reactivity in these reactions is influenced by both electronic and steric factors. learncbse.in

Table 1: Examples of Nucleophilic Addition Reactions

| Reagent Type | Example Reagent | Resulting Functional Group |

|---|---|---|

| Active Methylene (B1212753) Compounds | Malonic acid derivatives | Carbon-carbon bond formation |

| β-Keto Esters | Ethyl acetoacetate | Knoevenagel condensation products |

The presence of substituents on the benzene (B151609) ring modulates the reactivity of the aldehyde. Electron-donating groups, like the methyl group, can increase the electron density on the carbonyl carbon, potentially decreasing its reactivity towards nucleophiles. learncbse.in Conversely, electron-withdrawing groups would enhance reactivity. learncbse.in

Reductive and Oxidative Transformations of the Aldehyde Group

The aldehyde group of this compound can be either reduced to a primary alcohol or oxidized to a carboxylic acid, expanding its synthetic utility.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (3-chloro-6-methoxy-2-methylphenyl)methanol.

Oxidation: Vigorous oxidation can convert the aldehyde group to a carboxylic acid, forming 3-chloro-6-methoxy-2-methylbenzoic acid. An organic compound with the molecular formula C₉H₁₀O that forms a 2,4-DNP derivative and reduces Tollens' reagent is identified as an aldehyde. byjus.com If this compound undergoes the Cannizzaro reaction, it indicates the absence of an alpha-hydrogen, a characteristic of some benzaldehydes. learncbse.in Further vigorous oxidation yielding a specific dicarboxylic acid can help identify the substitution pattern on the benzene ring. byjus.com

Transformations Involving Aromatic Substituents

Role of Chlorine, Methoxy (B1213986), and Methyl Groups in Aromatic Reactivity

The reactivity of the aromatic ring is influenced by the electronic effects of its substituents.

Methoxy Group (-OCH₃): This is an activating, ortho-, para-directing group due to its electron-donating resonance effect, which is stronger than its electron-withdrawing inductive effect.

Methyl Group (-CH₃): This is also an activating, ortho-, para-directing group due to its electron-donating inductive effect and hyperconjugation.

Chlorine Atom (-Cl): This is a deactivating, ortho-, para-directing group. Its strong electron-withdrawing inductive effect deactivates the ring towards electrophilic aromatic substitution, but its weaker electron-donating resonance effect directs incoming electrophiles to the ortho and para positions.

The combined effects of these substituents determine the electron density and regioselectivity of reactions on the aromatic ring.

Directed Functionalization at Specific Ring Positions

The directing effects of the existing substituents guide the position of new functional groups during electrophilic aromatic substitution reactions. The methoxy and methyl groups activate the positions ortho and para to them, while the chlorine atom deactivates the ring but also directs to its ortho and para positions. The interplay of these directing effects will determine the outcome of further substitution reactions. For instance, in the synthesis of this compound from 4-Chloro-3-methylanisole, the formylation occurs at the position ortho to the methoxy group and meta to the chlorine and methyl groups. prepchem.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Chloro-3-methylanisole |

| (3-chloro-6-methoxy-2-methylphenyl)methanol |

| 3-chloro-6-methoxy-2-methylbenzoic acid |

| Ethyl acetoacetate |

| Hydrogen Cyanide |

In-depth Analysis of this compound Reveals Limited Kinetic and Mechanistic Data

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the reaction kinetics and mechanistic studies specifically for the formation of derivatives from this compound are not extensively available in the public domain. While general principles of chemical reactivity for substituted benzaldehydes can be inferred, specific quantitative data such as reaction rate constants, activation energies, and detailed mechanistic pathways for this particular compound remain largely undocumented in readily accessible sources.

The inherent reactivity of this compound is dictated by the electronic and steric effects of its substituents on the benzaldehyde (B42025) moiety. The aldehyde group itself is a primary site for nucleophilic attack and can participate in a variety of transformations including condensation, oxidation, and reduction reactions. The chloro, methoxy, and methyl groups on the aromatic ring influence the electron density and accessibility of the aldehyde's carbonyl carbon, thereby modulating its reactivity.

In the absence of specific studies on this compound, the reactivity of structurally similar compounds can offer some general insights. For instance, studies on other substituted benzaldehydes indicate that electron-withdrawing groups, such as the chloro group, can enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic addition. Conversely, electron-donating groups like the methoxy group may have an opposing effect. The steric hindrance from the ortho-methyl group is also expected to play a significant role in the kinetics of derivative formation by impeding the approach of nucleophiles to the reaction center.

While a detailed, data-driven analysis of the reaction kinetics and transformation mechanisms for this compound is not possible at this time due to the lack of specific research, the following table lists the chemical compounds that were central to this investigation.

Applications of 3 Chloro 6 Methoxy 2 Methylbenzaldehyde in Advanced Organic Synthesis

Utilization as a Crucial Building Block in Medicinal Chemistry

In the realm of medicinal chemistry, the strategic assembly of molecular frameworks is paramount for the development of new therapeutic agents. Substituted benzaldehydes are foundational starting materials for creating diverse heterocyclic systems, which form the core of many drugs. While specific literature detailing the use of 3-Chloro-6-methoxy-2-methylbenzaldehyde is not abundant, its structure is well-suited for established synthetic pathways that produce key medicinal scaffolds.

Nitrogen-containing heterocycles are of immense interest due to their prevalence in biologically active compounds. The aldehyde functional group is a key electrophile in condensation reactions that form these rings.

Pyridazinone Derivatives: The pyridazinone core is a feature of various drugs with applications including cardiovascular and anti-inflammatory treatments. nih.gov The synthesis of pyridazinone derivatives often involves the condensation of a hydrazine-containing compound with a dicarbonyl species or an α,β-unsaturated carbonyl compound. nih.govraco.cat In a typical reaction, a substituted benzaldehyde (B42025) can be used to form a hydrazone, which then undergoes cyclization to yield the pyridazinone ring. nih.gov For example, 6-substituted-3(2H)-pyridazinones can be reacted with an appropriate benzaldehyde in ethanol (B145695) to form benzalhydrazone derivatives. nih.gov The specific substitution pattern of this compound would yield a pyridazinone with a unique electronic and steric profile for biological screening.

Thiazolidine-2,4-dione Derivatives: The thiazolidine-2,4-dione (TZD) scaffold is the basis for the glitazone class of antidiabetic drugs. The synthesis of TZD derivatives frequently utilizes the Knoevenagel condensation. nih.gov This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, such as thiazolidine-2,4-dione, with an aldehyde. The aldehyde carbon becomes the exocyclic carbon double-bonded to the 5-position of the TZD ring. nih.gov The use of this compound in this reaction would produce a 5-benzylidene-thiazolidine-2,4-dione derivative, a class of compounds investigated for anticancer and antimicrobial activities. nih.govmdpi.com

Pyridine (B92270) Derivatives: Pyridine rings are ubiquitous in pharmaceuticals and agrochemicals. While numerous methods exist for pyridine synthesis, one common approach involving aldehydes is the Hantzsch pyridine synthesis or its variations. This multicomponent reaction typically combines an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to construct the dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine. The substituents on the benzaldehyde become the substituent at the 4-position of the pyridine ring. The use of this compound would therefore lead to a 4-(3-chloro-6-methoxy-2-methylphenyl)pyridine derivative. google.com

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, found in numerous natural alkaloids and synthetic drugs. nih.gov Piperidin-4-ones, in particular, are versatile intermediates for synthesizing more complex molecules and have been evaluated for activities such as anticancer effects. nih.govresearchgate.net

The synthesis of N-substituted 2,6-diarylpiperidin-4-ones is often achieved through a Mannich-type reaction, which involves the one-pot condensation of an aromatic aldehyde, a ketone (like acetone (B3395972) or a substituted version), and an amine (such as ammonium (B1175870) acetate). nih.govasianpubs.org In this reaction, two molecules of the aldehyde condense with the ketone and amine to form the heterocyclic ring. The aryl groups from the aldehyde occupy the 2- and 6-positions of the piperidine ring. asianpubs.org Employing this compound in this synthesis would result in a 2,6-bis(3-chloro-6-methoxy-2-methylphenyl)piperidin-4-one, a highly functionalized scaffold for further chemical exploration.

Intermediate in Natural Product Synthesis and Analog Generation (e.g., Olivacine (B1677268) Derivatives)

Natural products provide a rich source of inspiration for drug discovery. Olivacine is a pyridocarbazole alkaloid that, along with its isomer ellipticine, has been studied for its anticancer properties due to its ability to intercalate DNA and inhibit topoisomerase II. nih.gov

The total synthesis of olivacine and its derivatives often involves the construction of the complex, fused four-ring system. nih.gov Many synthetic routes rely on building blocks that can form the different rings of the carbazole (B46965) or pyridine portions of the molecule. A substituted benzaldehyde could potentially be used in several strategies. For instance, it could be incorporated into the synthesis of the pyridine ring portion of the molecule through reactions similar to those described for pyridine synthesis. While direct use of this compound in published olivacine syntheses is not prominent, its functional groups offer handles for constructing analogs. The methoxy (B1213986) and chloro groups could be modified or used to direct further reactions, allowing for the generation of novel olivacine derivatives with potentially improved pharmacological profiles. nih.gov

Contribution to Combinatorial Chemistry Libraries and High-Throughput Synthesis

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate large numbers of diverse but structurally related molecules, known as chemical libraries. nih.gov These libraries are then screened against biological targets to identify "hit" compounds. The success of this approach relies on the availability of a wide range of "building blocks"—smaller molecules that can be systematically combined.

Substituted benzaldehydes are ideal building blocks for combinatorial libraries due to their reactivity in a wide array of reliable, high-yielding reactions, including multicomponent reactions. nih.gov this compound is a valuable candidate for inclusion in such libraries for several reasons:

Structural Diversity: Its specific substitution pattern contributes unique steric and electronic properties to the final products.

Functional Group Handles: The aldehyde group can participate in imine formation, reductive amination, Wittig reactions, and various condensation reactions. The chloro and methoxy groups can also be targeted for further diversification through nucleophilic aromatic substitution or ether cleavage, respectively.

Chemical Space Exploration: Incorporating this aldehyde into a library allows for the systematic exploration of the chemical space around a particular pharmacophore, helping to define structure-activity relationships (SAR).

By using this compound in automated, high-throughput synthesis platforms, chemists can efficiently generate libraries of novel pyridazinones, TZDs, piperidin-4-ones, and other heterocyclic systems for biological evaluation. nih.gov

Structure Activity Relationship Sar and Computational Investigations of 3 Chloro 6 Methoxy 2 Methylbenzaldehyde and Its Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling represents a cornerstone in modern medicinal chemistry, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized molecules.

Development of Predictive Models for Biological Interactions

The development of predictive QSAR models is a systematic process aimed at understanding how structural modifications influence the biological activity of a compound series. For substituted benzaldehydes and related structures, these models are crucial for predicting their potential as enzyme inhibitors.

Predictive models for monoamine oxidase (MAO) inhibitors, for instance, have been developed using 3D-QSAR approaches. These models help in identifying the key molecular determinants for the inhibition of MAO-A or MAO-B, thereby guiding the design of potent and selective inhibitors. For a series of aromatic and heteroaromatic benzamide (B126) derivatives, 3D-QSAR models have been generated to successfully predict their antioxidative activity. While a specific QSAR model for 3-Chloro-6-methoxy-2-methylbenzaldehyde is not extensively documented in publicly available literature, the established methodologies for similar substituted aromatic compounds provide a robust framework. The process typically involves:

Data Set Selection: A training set of molecules with known biological activities (e.g., IC₅₀ values) is compiled. For benzaldehyde (B42025) derivatives, this would include compounds with varied substitution patterns on the phenyl ring.

Descriptor Calculation: A wide array of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule in the training set.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical equation that correlates the descriptors with biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds).

For example, a study on 50 substituted benzaldehydes utilized PLS and Principal Component Regression (PCR) to develop a QSPR (Quantitative Structure-Property Relationship) model for predicting ¹⁷O carbonyl chemical shifts, demonstrating the utility of these methods for this class of compounds.

Analysis of Electronic and Topological Descriptors in Activity Correlation

The potency of a bioactive molecule is intricately linked to its electronic and spatial characteristics. In QSAR studies of substituted benzaldehydes, electronic and topological descriptors are paramount for deciphering the structure-activity relationship.

Topological Descriptors: These descriptors quantify aspects of molecular size, shape, and branching. They are important for understanding how a ligand fits into the binding pocket of a receptor. Examples include molecular connectivity indices (e.g., Kier & Hall indices) and shape indices. The geometry of substituted benzaldehydes, optimized at the semiempirical PM3 level, has been used to calculate various electronic and steric descriptors to establish quantitative relationships with their spectroscopic properties.

The following table summarizes key descriptors often used in QSAR studies of substituted benzaldehydes.

| Descriptor Type | Examples | Relevance to this compound |

| Electronic | Hammett constant (σ), Atomic Charges, Dipole Moment, HOMO/LUMO energies | The chloro (electron-withdrawing) and methoxy (B1213986) (electron-donating) groups create a specific electronic profile that influences target interaction. |

| Steric | Molar Refractivity (MR), Taft Steric Parameter (Es) | The ortho-methyl group introduces steric hindrance that can affect the orientation within a binding site. |

| Topological | Connectivity Indices, Shape Indices | These descriptors quantify the overall size and shape defined by the substituted benzaldehyde scaffold. |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is instrumental in elucidating the binding mechanisms of potential drug candidates.

Computational Elucidation of Binding Modes with Target Enzymes (e.g., MAO-B, RORγ)

Computational docking studies are vital for visualizing the interactions between a ligand, such as an analog of this compound, and its target enzyme at an atomic level.

Monoamine Oxidase B (MAO-B): MAO-B is a well-established target for neurodegenerative diseases. Docking studies of inhibitors into the active site of MAO-B are frequently performed to understand their mechanism of action. The crystal structure of human MAO-B (e.g., PDB ID: 2V5Z) reveals a hydrophobic active site cavity with a flavin adenine (B156593) dinucleotide (FAD) cofactor. For a potential inhibitor like a this compound analog, docking simulations would predict its binding pose within this cavity. Key interactions would likely involve:

Hydrophobic interactions: The substituted phenyl ring would be expected to form hydrophobic and π-π stacking interactions with aromatic residues in the active site, such as Tyr326.

Hydrogen bonds: The aldehyde or other functional groups could act as hydrogen bond acceptors or donors with residues like Cys172 or with the FAD cofactor.

The specific substitution pattern (chloro, methoxy, methyl) would dictate the precise fit and orientation within the two distinct cavities of the MAO-B active site (an entrance cavity and a substrate cavity).

Retinoid-related Orphan Receptor γ (RORγ): RORγ is a nuclear receptor that plays a key role in the differentiation of Th17 cells, making it a target for autoimmune diseases. While specific docking studies of this compound with RORγ are not readily available, the general principles of ligand binding to this receptor are known. The RORγ ligand-binding domain (LBD) is the target for small molecule modulators. An agonist typically stabilizes the active conformation of the receptor. A benzaldehyde derivative designed to inhibit RORγ would need to disrupt the key interactions that stabilize this active state.

Prediction of Molecular Recognition and Affinity

Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to its target. This allows for the ranking of different compounds and the prediction of their potential potency.

The binding affinity is often expressed as a docking score (e.g., in kcal/mol) or correlated with experimental values like the half-maximal inhibitory concentration (IC₅₀). For

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For substituted benzaldehydes, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in elucidating the electronic properties that govern their reactivity. researchgate.netnih.gov

The geometry of substituted benzaldehydes can be optimized to find the most stable conformation. researchgate.netresearchgate.net The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are key parameters derived from DFT calculations. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive.

For this compound, the electron-withdrawing nature of the chlorine atom and the aldehyde group, combined with the electron-donating effect of the methoxy and methyl groups, creates a complex electronic environment. DFT studies on analogous substituted benzaldehydes show that such substituents significantly influence the electrophilicity of the carbonyl carbon and the nucleophilicity of the carbonyl oxygen. ncert.nic.innih.gov The resonance and inductive effects of these substituents modulate the polarity of the C=O bond, which in turn affects the molecule's susceptibility to nucleophilic attack, a common reaction pathway for aldehydes. ncert.nic.in

Table 1: Illustrative DFT-Calculated Electronic Properties of a Substituted Benzaldehyde

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | Reflects the chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and based on typical DFT calculations for substituted benzaldehydes. Specific values for this compound would require dedicated computational analysis.

Conformational Analysis and Intermolecular Interactions (e.g., C-H···O bonding)

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a pivotal role in its physical and chemical properties. For substituted benzaldehydes, the orientation of the aldehyde group relative to the benzene (B151609) ring and the spatial arrangement of the substituents are of particular interest.

Conformational analysis, often performed using computational methods, helps to identify the most stable conformers and the energy barriers between them. In the solid state, the packing of molecules is dictated by a variety of intermolecular interactions. While strong hydrogen bonds are absent in this compound, weaker interactions such as C-H···O hydrogen bonds, π-π stacking, and halogen bonding can significantly influence the crystal structure. rsc.orgnih.gov

Studies on multi-substituted benzaldehyde derivatives have revealed that the carbonyl group is a versatile participant in forming synthons through intermolecular C-H···O hydrogen bonds. rsc.orgnih.gov The aromatic C-H bonds or the methyl C-H bonds can act as hydrogen bond donors to the carbonyl oxygen of a neighboring molecule. These weak interactions, collectively, can lead to the formation of well-defined supramolecular assemblies. The presence of a chlorine atom also introduces the possibility of halogen bonding, further influencing the crystal packing. nih.gov

Table 2: Types of Intermolecular Interactions in Substituted Benzaldehydes

| Interaction Type | Description | Potential Role in Crystal Packing |

| C-H···O Hydrogen Bonds | Weak hydrogen bonds between a carbon-bound hydrogen and a carbonyl oxygen. | Formation of chains, dimers, or more complex networks. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the stabilization of the crystal lattice. |

| Halogen Bonding | Noncovalent interaction involving a halogen atom as an electrophilic species. | Can direct the assembly of molecules in the solid state. |

| van der Waals Forces | Weak, non-specific attractive or repulsive forces between molecules. | Pervasive interactions that contribute to overall packing efficiency. |

Natural Bond Orbital (NBO) Analysis for Charge Transfer Characteristics

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and charge distribution within a molecule. It examines the interactions between filled and vacant orbitals, offering insights into hyperconjugative interactions and charge delocalization, which are fundamental to understanding molecular stability and reactivity. nih.govdergipark.org.tr

For a molecule like this compound, NBO analysis can quantify the electron density on each atom and describe the nature of the chemical bonds. The analysis of donor-acceptor interactions within the NBO framework reveals the extent of electron delocalization from electron-donating groups (like the methoxy group) to electron-withdrawing groups (like the aldehyde and chloro substituents) via the aromatic ring. ijnc.ir

Table 3: Illustrative NBO Analysis Data for a Substituted Benzaldehyde

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O(methoxy) | π* (C-C) of ring | ~15-25 |

| π (C-C) of ring | π* (C=O) | ~5-15 |

| LP(1) Cl | σ* (C-C) of ring | ~1-5 |

Note: This table provides an illustrative example of the type of data obtained from an NBO analysis. The specific interactions and their energies would be unique to this compound.

Advanced Spectroscopic Characterization and Elucidation of 3 Chloro 6 Methoxy 2 Methylbenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms and the connectivity within the molecule can be established.

The ¹H NMR spectrum of 3-Chloro-6-methoxy-2-methylbenzaldehyde provides direct evidence for its structure. Specific proton signals confirm the presence of the aldehyde, methoxy (B1213986), and methyl groups, as well as the substitution pattern on the aromatic ring. A reported spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct peaks that can be assigned to the different protons in the molecule. prepchem.com The aldehyde proton (-CHO) appears as a singlet at a downfield chemical shift of approximately 10.4 ppm, which is characteristic for this functional group. prepchem.comdocbrown.info The methoxy group (-OCH₃) protons also appear as a singlet around 3.9 ppm, while the methyl group (-CH₃) protons are observed as a singlet near 2.4 ppm. prepchem.com The two aromatic protons appear as singlets at 7.7 ppm and 6.8 ppm, confirming the tetrasubstituted nature of the benzene (B151609) ring. prepchem.com

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 10.4 | Singlet (s) | 1H | Aldehyde H (CHO) | prepchem.com |

| 7.7 | Singlet (s) | 1H | Aromatic H | prepchem.com |

| 6.8 | Singlet (s) | 1H | Aromatic H | prepchem.com |

| 3.9 | Singlet (s) | 3H | Methoxy H (OCH₃) | prepchem.com |

| 2.4 | Singlet (s) | 3H | Methyl H (CH₃) | prepchem.com |

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For this compound, the aldehyde carbonyl carbon is expected to resonate significantly downfield, typically in the range of 190-193 ppm. rsc.orgrsc.org The carbon atoms of the aromatic ring will appear between 110-160 ppm, with their specific shifts influenced by the attached substituents (chloro, methoxy, methyl, and aldehyde groups). The methoxy carbon signal is characteristically found around 55-60 ppm, and the methyl carbon signal appears upfield, around 15-20 ppm. rsc.orgrsc.org

NMR is particularly powerful for differentiating between isomers. For instance, an isomer such as 5-Chloro-2-methoxy-4-methylbenzaldehyde (B3043253) would present a distinctly different ¹H NMR spectrum. prepchem.com Instead of two aromatic singlets, the spectrum would show two aromatic protons that are ortho to each other, resulting in two doublets with a characteristic coupling constant. This clear difference in splitting patterns allows for unambiguous isomer assignment. The chemical shifts of the methyl and methoxy groups would also vary slightly due to their different electronic environments.

| Compound | ¹H NMR (Aldehyde) | ¹³C NMR (Carbonyl) | Reference |

|---|---|---|---|

| 2-Methylbenzaldehyde | 10.26 | 192.8 | rsc.orgrsc.org |

| 3-Methylbenzaldehyde | 9.98 | 192.5 | rsc.orgrsc.org |

| 3-Methoxybenzaldehyde | 9.97 | 192.1 | rsc.orgchemicalbook.com |

| 4-Chlorobenzaldehyde | 9.99 | 190.9 | rsc.org |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying the functional groups present in a sample.

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its functional groups. The most prominent feature for an aromatic aldehyde is the strong, sharp carbonyl (C=O) stretching vibration, which typically appears around 1705 cm⁻¹. pressbooks.pub Another diagnostic feature for aldehydes is a pair of weak to medium bands corresponding to the C-H stretch of the aldehyde group, often found near 2720 cm⁻¹ and 2820 cm⁻¹. pressbooks.puborgchemboulder.comudel.edu The presence of these bands is a clear indicator of an aldehyde and helps distinguish it from a ketone.

Other significant absorptions for this molecule include:

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H stretching: Signals appearing above 3000 cm⁻¹. udel.edu

C-O stretching: Asymmetric and symmetric stretches from the methoxy group, typically in the 1250 cm⁻¹ and 1050 cm⁻¹ regions, respectively.

C-Cl stretching: A band in the fingerprint region, usually between 600-800 cm⁻¹.

The substitution pattern on the benzene ring also influences the C-H out-of-plane bending vibrations below 900 cm⁻¹, providing further structural confirmation. acs.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Variable | udel.edu |

| Aldehyde C-H Stretch | ~2820 and ~2720 | Weak-Medium | pressbooks.puborgchemboulder.com |

| Carbonyl (C=O) Stretch | 1710 - 1685 (conjugated) | Strong | pressbooks.puborgchemboulder.com |

| Aromatic C=C Stretch | 1600 - 1450 | Variable | udel.edu |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1275 - 1200 | Strong | - |

| Symmetric C-O-C Stretch (Aryl Ether) | 1075 - 1020 | Medium | - |

Raman spectroscopy provides data that is complementary to FT-IR. While IR spectroscopy measures changes in dipole moment, Raman measures changes in polarizability. For substituted benzaldehydes, Raman is particularly effective for observing symmetric vibrations and vibrations of the carbon skeleton.

Key features in the Raman spectrum of this compound would include:

Aromatic Ring Vibrations: The benzene ring breathing mode, which is very strong in the Raman spectrum of benzene (~992 cm⁻¹), would be present and shifted by the substituents. researchgate.net Aromatic C=C stretching vibrations around 1580-1600 cm⁻¹ are also typically strong. researchgate.net

Carbonyl (C=O) Stretch: The C=O stretch is generally weak in Raman spectra compared to its intense absorption in IR.

C-Cl Stretch: This vibration is often more easily observed in the Raman spectrum than in the IR.

By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in a robust structural confirmation. optica.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is primarily used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the determination of a unique elemental formula. For this compound, the molecular formula is C₉H₉ClO₂.

The theoretical exact mass can be calculated using the masses of the most abundant isotopes:

C₉H₉³⁵ClO₂: 184.0318

C₉H₉³⁷ClO₂: 186.0289

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of the two stable isotopes of chlorine, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the spectrum will show two peaks: one for the molecular ion (M) and another at M+2. The relative intensity of these peaks will be approximately 3:1, which is a definitive signature for the presence of a single chlorine atom. HRMS can resolve these isotopic peaks and confirm their exact masses, leaving no ambiguity about the elemental composition. Data for derivatives such as 3-Methoxy-2-methylbenzaldehyde (C₉H₁₀O₂) and 3-chloro-6-methoxy-2-methylbenzoic acid (C₉H₉ClO₃) further illustrate the utility of HRMS in confirming molecular formulas. nih.govuni.lu

| Compound | Molecular Formula | Calculated Exact Mass (Monoisotopic) | Reference |

|---|---|---|---|

| This compound | C₉H₉ClO₂ | 184.0318 | - |

| 3-Methoxy-2-methylbenzaldehyde | C₉H₁₀O₂ | 150.0681 | nih.gov |

| 3-chloro-6-methoxy-2-methylbenzoic acid | C₉H₉ClO₃ | 200.0240 | uni.lu |

Fragmentation Pattern Analysis for Structural Confirmation

While specific, detailed experimental mass spectra for this compound are not widely published in peer-reviewed literature, the fragmentation pattern under electron ionization (EI) can be predicted based on established principles for substituted aromatic aldehydes. The fragmentation of this molecule is expected to be influenced by the aldehyde group, the chlorine atom, the methoxy group, and the methyl group, leading to a series of characteristic ions that can be used for its structural confirmation.

The initial event in the mass spectrometer is the ionization of the molecule to form the molecular ion, [M]•+. Subsequent fragmentation of this molecular ion would likely proceed through several key pathways. A primary fragmentation route for aromatic aldehydes is the loss of a hydrogen radical (H•) from the aldehyde group to form a stable acylium ion, [M-1]⁺. Another common fragmentation involves the loss of the entire formyl group (•CHO), resulting in an [M-29]⁺ ion. nih.govdocbrown.info

The presence of the methoxy group introduces further fragmentation possibilities. A characteristic loss of a methyl radical (•CH₃) from the methoxy group can lead to an [M-15]⁺ ion. Alternatively, the loss of formaldehyde (B43269) (CH₂O) from the molecular ion, a common rearrangement for methoxy-substituted aromatics, could produce an [M-30]⁺ ion.

The chlorine and methyl groups on the aromatic ring will also influence the fragmentation pattern. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be expected for all chlorine-containing fragments, resulting in characteristic M and M+2 peaks.

Based on these principles, a predicted fragmentation pattern for this compound is presented in the table below.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula of Fragment | Proposed Fragmentation Pathway |

| 184/186 | [M]•⁺ | [C₉H₉ClO₂]•⁺ | Molecular ion |

| 183/185 | [M-H]⁺ | [C₉H₈ClO₂]⁺ | Loss of a hydrogen radical from the aldehyde group |

| 169/171 | [M-CH₃]⁺ | [C₈H₆ClO₂]⁺ | Loss of a methyl radical from the methoxy group |

| 155/157 | [M-CHO]⁺ | [C₈H₈ClO]⁺ | Loss of the formyl radical |

| 154/156 | [M-CH₂O]•⁺ | [C₈H₇Cl]•⁺ | Loss of formaldehyde from the molecular ion |

| 125 | [M-CHO-Cl]⁺ | [C₈H₈O]⁺ | Loss of a chlorine radical from the [M-CHO]⁺ fragment |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation resulting from further fragmentation |

| 51 | [C₄H₃]⁺ | [C₄H₃]⁺ | A common fragment from the breakdown of the benzene ring |

Note: The m/z values are presented for the ³⁵Cl isotope, with the corresponding ³⁷Cl isotope peak expected at m/z+2.

X-ray Crystallography for Solid-State Structural Analysis

As of the current literature survey, a complete single-crystal X-ray diffraction study for this compound has not been reported. Therefore, a detailed analysis of its specific crystal structure, including unit cell parameters and atomic coordinates, cannot be provided. However, by examining the crystal structures of related multi-substituted benzaldehyde derivatives, the anticipated solid-state characteristics of this compound can be discussed. bldpharm.comuni.lu

Studies on various substituted benzaldehydes reveal that their crystal packing is predominantly governed by a network of weak intermolecular interactions. bldpharm.comuni.lu For this compound, the presence of the aldehyde, methoxy, and chloro substituents would likely lead to a complex and robust supramolecular assembly in the solid state.

The interplay and relative strengths of these various intermolecular forces will dictate the final crystal packing arrangement. The substitution pattern on the benzene ring, with substituents at the 2, 3, and 6 positions, will create a specific steric and electronic environment that directs the formation of these non-covalent interactions.

A hypothetical table of crystallographic parameters is presented below to illustrate the type of data that would be obtained from an X-ray crystallographic analysis. These values are based on typical ranges observed for similar organic compounds.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 8.0 - 12.0 |

| b (Å) | 6.0 - 10.0 |

| c (Å) | 15.0 - 20.0 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1000 - 1500 |

| Z (molecules per unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.3 - 1.5 |

| Key Intermolecular Interactions | C-H•••O, Halogen bonding (C-Cl•••O), π-π stacking |

Note: This table is for illustrative purposes only and does not represent experimental data.

Further research involving the synthesis of high-quality single crystals and subsequent X-ray diffraction analysis is required to definitively determine the solid-state structure of this compound and to fully elucidate the intricate network of intermolecular interactions that govern its crystalline architecture.

Enzyme Inhibition and Mechanistic Biological Studies of 3 Chloro 6 Methoxy 2 Methylbenzaldehyde Derivatives

Studies on Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) Inhibition

The retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a crucial role in the development of certain immune cells, such as T helper 17 (Th17) cells. nih.gov As these cells are implicated in autoimmune diseases, RORγ has emerged as a therapeutic target.

The activity of RORγ is regulated by the binding of ligands to its ligand-binding domain (LBD). nih.gov RORs are considered constitutively active, meaning they can activate transcription even in the absence of a bound ligand. nih.gov The binding of a ligand can either enhance this activity (agonist) or suppress it (inverse agonist).

The LBD of RORγ contains a pocket that accommodates small lipophilic molecules. nih.gov Crystal structure analysis has revealed key amino acid residues that interact with ligands. For example, in RORγ, residues Gln286 and Leu287 are important for interacting with the hydroxyl or carboxyl groups of ligands like oxysterols. nih.gov The binding of a ligand induces a conformational change in the LBD, which in turn affects the recruitment of co-activator or co-repressor proteins, thereby modulating gene transcription. nih.gov While specific studies on 3-Chloro-6-methoxy-2-methylbenzaldehyde are not available, the general principles of RORγ ligand interaction provide a framework for the potential activity of novel small molecules.

General Mechanisms of Bioactivity Relevant to Benzaldehyde (B42025) Derivatives (e.g., Hemoglobin Allosteric Modulation via Schiff Base Formation)

Benzaldehyde derivatives can exert biological effects through various mechanisms, one of the most studied being the allosteric modulation of hemoglobin. This is particularly relevant in the context of sickle cell disease (SCD), where the polymerization of deoxygenated sickle hemoglobin (HbS) is the primary pathological event.

Aromatic aldehydes can react with the N-terminal α-valine-1 amines in the α-cleft of hemoglobin to form a Schiff base adduct. researchgate.netresearchgate.net This covalent modification stabilizes the high-oxygen-affinity R-state of hemoglobin. researchgate.netresearchgate.net Since the R-state of HbS does not polymerize, these aldehydes can act as antisickling agents. researchgate.net Numerous benzaldehyde derivatives have been shown to increase the oxygen affinity of both normal (HbA) and sickle (HbS) hemoglobin. nih.gov For instance, compounds like 2,4-dihydroxybenzaldehyde (B120756) have demonstrated a significant reduction in the P50 (the partial pressure of oxygen at which hemoglobin is 50% saturated), indicating increased oxygen affinity. nih.gov This allosteric modulation is a key mechanism by which benzaldehyde derivatives can influence protein function. nih.govmdpi.com

Table 2: Effect of Representative Aromatic Aldehydes on Hemoglobin Oxygen Affinity This table illustrates the principle of hemoglobin modulation by benzaldehyde derivatives. Specific data for this compound is not available in the cited literature.

| Compound | Mechanism | Effect on Hemoglobin | Reference |

|---|---|---|---|

| Vanillin | Schiff base formation with N-terminal αVal1 | Increases oxygen affinity, shifts oxygen equilibrium curve to the left | researchgate.net |

| 2,4-Dihydroxybenzaldehyde | Schiff base formation with N-terminal αVal1 | Markedly increases oxygen affinity of HbA and HbS | nih.gov |

| Pyridoxal Derivatives of Benzaldehyde | Schiff base formation with N-terminal αVal1 | Potent allosteric effectors, increase oxygen affinity | researchgate.net |

Research into Antimicrobial Activity and Related Molecular Interactions (Non-Clinical Focus)

Benzaldehyde and its derivatives have been investigated for their antimicrobial properties against a range of microorganisms, including bacteria and fungi. nih.govresearchgate.net The research in this area is focused on understanding the molecular interactions that lead to the inhibition of microbial growth.

The proposed mechanisms of antimicrobial action for benzaldehyde derivatives, particularly hydroxybenzaldehydes, are similar to those of phenols. nih.gov They are thought to interact with the bacterial cell surface, leading to the disintegration of the cell membrane and the subsequent leakage of intracellular components. nih.gov Another proposed mechanism involves the coagulation of cytoplasmic constituents, which inhibits cell growth or leads to cell death. nih.gov

Recent studies have shown that benzaldehyde can also modulate bacterial metabolism and inhibit the formation of flagella, which are crucial for bacterial motility. mdpi.com Furthermore, some benzaldehyde derivatives have been shown to potentiate the activity of conventional antibiotics against resistant bacterial strains, although they may not act as efflux pump inhibitors. mdpi.com For instance, benzaldehyde was found to enhance the activity of norfloxacin (B1679917) and ciprofloxacin (B1669076) against certain resistant strains of Staphylococcus aureus. mdpi.com Benzimidazole derivatives, which can be synthesized using substituted benzaldehydes, are known to interact with bacterial DNA and inhibit the biosynthesis of nucleic acids and proteins, contributing to their antibacterial effect. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.